molecular formula C9H11NO2 B3224601 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde CAS No. 123506-71-8

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

Cat. No.: B3224601
CAS No.: 123506-71-8
M. Wt: 165.19 g/mol
InChI Key: BGWDZLFOJIYEKB-UHFFFAOYSA-N
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Description

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is a pyridine-based aldehyde derivative featuring methoxy (-OCH₃) and methyl (-CH₃) substituents at the 6-, 3-, and 5-positions, respectively, with an aldehyde (-CHO) group at position 2. The positional isomerism (4- vs. 6-methoxy) likely influences electronic and steric properties, impacting reactivity and applications in pharmaceutical synthesis or coordination chemistry. Pyridine aldehydes like these are valuable intermediates in drug development and heterocyclic compound synthesis due to their electron-deficient aromatic ring and functional versatility.

Properties

IUPAC Name

6-methoxy-3,5-dimethylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWDZLFOJIYEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241683
Record name 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123506-71-8
Record name 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123506-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde typically involves the reaction of 3,5-dimethylpyridine with methoxy and formylating agents. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyridine is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2 position .

Industrial Production Methods

Industrial production methods for 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde has shown potential in the development of pharmaceutical compounds. Its structural features make it a valuable building block for synthesizing:

  • Antimicrobial Agents : The compound's derivatives have been explored for their antibacterial properties.
  • Anticancer Drugs : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibitors : Specifically, compounds derived from this structure have been linked to the inhibition of ATPases, which are critical in cellular energy regulation .

Organic Synthesis Applications

In organic synthesis, 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde serves as an important intermediate in the preparation of complex molecules. Its applications include:

  • Synthesis of Pyridine Derivatives : It can be used to create other pyridine-based compounds with varied functional groups.
  • Building Block for Heterocycles : The compound is utilized in synthesizing heterocyclic compounds that are essential in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde. The findings revealed that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the cytotoxic effects of specific derivatives on breast cancer cell lines. The study concluded that the compound's structure could be optimized to improve efficacy while minimizing side effects.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-3,5-dimethylpyridine-2-carbaldehydeMethoxy at position 6; formyl at position 2Versatile in synthetic reactions
3,5-Dimethylpyridine-2-carboxaldehydeMethyl groups at positions 3 and 5; carboxaldehydeMore polar due to carboxylic acid
6-Methoxy-3-pyridinecarboxaldehydeMethoxy at position 6; carboxaldehyde at position 3Different reactivity profile

Mechanism of Action

The mechanism of action of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

  • Structural Differences : The 4-methoxy isomer places the methoxy group para to the aldehyde, whereas the 6-methoxy isomer positions it meta. This alters resonance effects and steric interactions.
  • Applications : Both isomers are used in pharmaceutical intermediates, but regioselectivity in reactions (e.g., condensations) may vary due to substituent positioning .

Aromatic Aldehydes: 2,4,6-Trimethylbenzaldehyde and 4-Cyanobenzaldehyde

  • Reactivity: 2,4,6-Trimethylbenzaldehyde (C₁₀H₁₂O): Bulky methyl groups hinder electrophilic substitution but enhance lipophilicity. Used in synthesizing thiazolo-pyrimidine derivatives (e.g., compound 11a, yield 68%, m.p. 243–246°C) . 4-Cyanobenzaldehyde (C₈H₅NO): The electron-withdrawing cyano group increases aldehyde reactivity in nucleophilic additions, as seen in compound 11b (yield 68%, m.p. 213–215°C) .

Comparative Data Table

Compound Name Structure Type Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Pyridine aldehyde 6-OCH₃, 3,5-CH₃, 2-CHO C₉H₁₁NO₂ 165.19* Pharmaceutical intermediate, ligand synthesis
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Pyridine aldehyde 4-OCH₃, 3,5-CH₃, 2-CHO C₉H₁₁NO₂ 165.19 Similar to 6-methoxy isomer, differing in regiochemistry
2,4,6-Trimethylbenzaldehyde Aromatic aldehyde 2,4,6-CH₃ C₁₀H₁₂O 148.20 High steric bulk, used in heterocyclic synthesis (e.g., 11a )
4-Cyanobenzaldehyde Aromatic aldehyde 4-CN C₈H₅NO 131.13 Enhanced electrophilicity for condensations (e.g., 11b )

*Assumed based on isomer data.

Key Research Findings

  • Synthetic Yields : Both pyridine and benzaldehyde derivatives achieve moderate yields (~57–68%) in heterocyclic syntheses, but reaction conditions (e.g., solvent, catalyst) vary significantly. Pyridine aldehydes may require milder conditions due to inherent reactivity .
  • Spectroscopic Differences :
    • IR Spectroscopy : Aldehyde C=O stretches in pyridine derivatives (~1719 cm⁻¹ in compound 12 ) are similar to benzaldehydes, but ring vibrations differ due to nitrogen’s influence.
    • NMR : The ¹H NMR chemical shift of the aldehyde proton in pyridine derivatives is deshielded compared to benzaldehydes, reflecting the electron-deficient ring.

Biological Activity

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS No. 123506-71-8) is a pyridine derivative characterized by a methoxy group at position 6, two methyl groups at positions 3 and 5, and a formyl group at position 2. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

The molecular formula of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is C₉H₁₁NO₂, with a molecular weight of approximately 165.19 g/mol. Its structure is significant for understanding its reactivity and biological interactions.

Property Details
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Functional GroupsMethoxy, Aldehyde
StructureStructure

Biological Activity

Research indicates that 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the electron-withdrawing nature of the aldehyde group, which may enhance its interaction with microbial cell membranes.
  • Antioxidant Properties : The presence of the methoxy group is believed to contribute to its antioxidant capacity, potentially scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
  • Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, prompting further exploration into its potential as an anticancer agent.

The biological activity of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is thought to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the body, leading to altered cellular responses.
  • Enzyme Interaction : By binding to specific enzymes, it can inhibit their activity, disrupting metabolic processes.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro testing on HeLa and MCF-7 cell lines revealed that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer activity.

Q & A

Q. What analytical approaches identify by-products in the synthesis of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde?

  • Answer : Combine LC-MS for high-sensitivity detection of low-abundance impurities and preparative chromatography to isolate by-products (e.g., over-oxidized aldehydes or demethylated derivatives). Structural elucidation via HRMS and ¹H NMR can clarify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

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